molecular formula C14H23NO3 B13867509 Tert-butyl 2-(3-methylbut-2-enoyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(3-methylbut-2-enoyl)pyrrolidine-1-carboxylate

Cat. No.: B13867509
M. Wt: 253.34 g/mol
InChI Key: YXQWWEZWOZQWAV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-methylbut-2-enoyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its tert-butyl ester group and a pyrrolidine ring substituted with a 3-methylbut-2-enoyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-methylbut-2-enoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-methylbut-2-enoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-methylbut-2-enoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-methylbut-2-enoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved include binding to the active site of the enzyme and altering its conformation, thereby affecting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-methylbut-2-enoyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 2-(3-methylbut-2-enoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H23NO3/c1-10(2)9-12(16)11-7-6-8-15(11)13(17)18-14(3,4)5/h9,11H,6-8H2,1-5H3

InChI Key

YXQWWEZWOZQWAV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1CCCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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